(4AR,8AR)-Decahydro-1,5-naphthyridine

Description

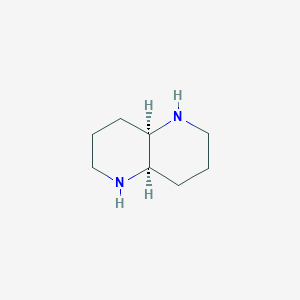

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269109 | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-83-1, 219522-27-7 | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219522-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Batch Hydrogenation

- Catalysts : Typically palladium (Pd) or platinum (Pt) on carbon are used.

- Reaction Conditions :

- Temperature: 50–100°C

- Pressure: 10–50 bar hydrogen gas

- Solvents : Ethanol or methanol is commonly employed as the reaction medium.

- Yield : High yields (>90%) are achievable under optimized conditions.

Continuous Flow Hydrogenation

- Advantages : Continuous flow reactors provide consistent reaction conditions and scalability.

- Catalysts and Solvents : Similar to batch processes but adapted for continuous systems.

- Efficiency : Enhanced control over temperature and pressure improves purity and yield.

Skraup Synthesis Followed by Hydrogenation

The Skraup synthesis is a foundational method for preparing 1,5-naphthyridines. It involves the condensation of pyridine derivatives with aldehydes or ketones under acidic conditions.

Reaction Steps

- Formation of Schiff Base : Aromatic amines react with aldehydes or ketones.

- Cyclization : Acidic catalysts promote ring closure to form naphthyridine derivatives.

- Hydrogenation : The resulting aromatic compound undergoes catalytic hydrogenation to yield the decahydro derivative.

Example

Using acetaldehyde and 3-amino-4-methylpyridine as starting materials:

Conrad-Limpach Reaction Adaptations

The Conrad-Limpach reaction is another route to synthesize naphthyridines using β-ketoesters and primary aromatic amines.

Modified Reaction Pathway

Replacing β-ketoesters with Meldrum’s acid yields hydroxynaphthyridines that can be further hydrogenated:

- Intermediate : Hydroxynaphthyridines

- Final Product : Saturated decahydro derivative.

Data Table: Key Parameters for Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Batch Hydrogenation | Pd/C or Pt/C | 50–100 | 10–50 | Ethanol/Methanol | >90 |

| Continuous Flow Hydrogenation | Pd/C or Pt/C | Controlled | Controlled | Ethanol/Methanol | High |

| Skraup Synthesis + Hydrogenation | Acidic catalyst | Variable | Atmospheric | None | Moderate |

| Conrad-Limpach Adaptations | Meldrum’s acid | Variable | Atmospheric | None | Moderate |

Notes on Optimization

-

- Palladium catalysts offer higher selectivity for hydrogenation.

- Platinum catalysts may be preferred for industrial applications due to robustness.

-

- Maintaining an inert atmosphere during hydrogenation prevents side reactions.

- Solvent choice impacts reaction kinetics and product purity.

-

- Continuous flow systems are ideal for large-scale production due to better control and reproducibility.

Research Findings

Recent studies emphasize the importance of stereochemistry in influencing biological activity:

- The (4AR,8AR) configuration ensures specific interactions with molecular targets such as enzymes and receptors.

- Functional group modifications on the bicyclic framework enhance chemical reactivity and therapeutic potential.

Future research should focus on:

- Developing greener synthesis methods using renewable catalysts.

- Exploring asymmetric hydrogenation techniques to improve stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(4AR,8AR)-Decahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(4AR,8AR)-Decahydro-1,5-naphthyridine serves as a crucial building block in synthesizing pharmaceuticals targeting the central nervous system. Its structural properties allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that derivatives of naphthyridine can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values in the low micromolar range against human cancer cells such as HeLa and HL-60 .

- Antimicrobial Properties : Naphthyridines have demonstrated significant antimicrobial activity against Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL for various derivatives .

Case Study: Anticancer Efficacy

A study by Dyshlovoy et al. evaluated the anticancer properties of naphthyridine derivatives, revealing that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Materials Science

Development of Novel Materials

The compound is utilized in creating advanced polymers and materials with enhanced thermal stability and mechanical strength. Its unique chemical structure contributes to improved material properties, making it suitable for applications in coatings and composites.

Table 1: Comparison of Material Properties

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Chemical Resistance | Superior | Variable |

Biological Studies

Model Compound for Biological Research

this compound is employed as a model structure to study the behavior of bicyclic amines in biological systems. Its interactions with enzymes and receptors provide insights into biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals and intermediates necessary for various chemical processes. Its versatility allows for applications across different sectors.

Summary of Biological Activities

The biological activity of this compound can be influenced by its stereochemistry and functional groups. Modifications at specific positions on the naphthyridine ring can enhance or diminish its biological potency.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (4AR,8AR)-Decahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the naphthyridine core.

Comparison with Similar Compounds

Comparison with Similar Naphthyridine Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Structure Features | Biological/Chemical Activity | Key Differentiators |

|---|---|---|---|

| (4aR,8aR)-Decahydro-1,5-naphthyridine | Fully saturated, cis stereochemistry | Metal coordination (e.g., Cu complexes) | Stereochemical rigidity, lack of aromaticity |

| 1,5-Naphthyridine | Aromatic, unsaturated | Broad pharmacological activities | Aromatic π-system enables DNA intercalation |

| 2-Cyclopropyl-decahydro-2,7-naphthyridine | Decahydro framework with cyclopropyl substituent | Enhanced reactivity in medicinal chemistry | Cyclopropyl group increases steric effects |

| 4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one | Partially saturated, Cl and carbonyl groups | Unique electrophilic reactivity | Chlorine and carbonyl enable diverse derivatization |

| 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | Tetrahydro framework, methoxy substituent | Potential CNS activity | Methoxy group modulates lipophilicity |

Saturation and Stereochemical Effects

- Aromatic vs. Saturated Systems : Unlike aromatic 1,5-naphthyridine, the decahydro derivative lacks conjugation, reducing its ability to participate in π-π interactions but enhancing stability under reducing conditions. This makes it more suitable for metal coordination rather than direct biological targeting .

- Stereochemical Rigidity: The (4aR,8aR) configuration imposes a rigid cis-decalin structure, which is absent in non-stereospecific analogs like 1,5-naphthyridine. This rigidity is advantageous in designing chiral catalysts or selective ligands .

Biological Activity

(4AR,8AR)-Decahydro-1,5-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound characterized by a saturated naphthyridine structure. Its molecular formula is , and it features two nitrogen atoms within its ring system. The compound's unique structure contributes to its biological activity, particularly in the realm of pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. For instance, naphthyridine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. A study focusing on canthinone-type alkaloids, which are structurally related to decahydro-1,5-naphthyridine, reported significant inhibition of cell proliferation in non-small cell lung cancer and cervical cancer models .

Table 1: Cytotoxic Effects of Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Aaptamine | H1299 (Lung) | 10.47 |

| Aaptamine | HeLa (Cervical) | 15.03 |

| Canthinone | CEM-SS (Leukemia) | 12.00 |

| This compound | TBD | TBD |

Neurological Effects

Naphthyridines have also been studied for their neurological effects. Some derivatives exhibit psychotropic activities that may influence neurotransmitter systems. Research indicates that certain naphthyridines can modulate dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Cardiovascular Effects

In addition to their anticancer and neurological activities, naphthyridines may impact the cardiovascular system. For example, studies have shown that specific naphthyridine derivatives can reduce blood pressure and improve vascular function in animal models . These effects are believed to be mediated through the inhibition of specific enzymes involved in vascular tone regulation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Intercalation: Similar compounds have been shown to intercalate into DNA, leading to the disruption of replication and transcription processes in cancer cells .

- Apoptosis Induction: Naphthyridines can induce apoptosis through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .

- Oxidative Stress Modulation: Some studies suggest that these compounds can reduce oxidative stress markers in cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies have explored the efficacy of naphthyridine derivatives in preclinical models:

- Study on Canthinone Derivatives: In a rat model of colitis, canthinone derivatives reduced pro-inflammatory cytokines significantly while improving histopathological scores .

- Anticancer Efficacy in Mice: Aaptamine derivatives were tested in mice with human hepatocellular carcinoma xenografts and showed significant tumor reduction alongside modulation of key oncogenic pathways .

Q & A

Addressing discrepancies in toxicity profiles across studies :

- Comparative toxicogenomics : Cross-reference in vitro cytotoxicity data (e.g., IC values) with in vivo models (rodent LD) while accounting for metabolic differences .

- High-content screening : Combine transcriptomics and proteomics to identify off-target effects .

Safety and Compliance

Q. What safety protocols are mandatory when handling decahydro-1,5-naphthyridine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.